N-Desmethylhydroxyterbinafine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

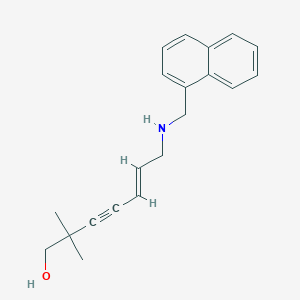

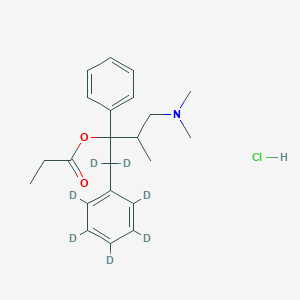

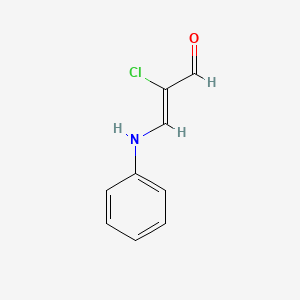

N-Desmethylhydroxyterbinafine is a metabolite of terbinafine, an allylamine antifungal agent widely used to treat fungal infections of the skin and nails. This compound is formed during the metabolic breakdown of terbinafine in the human body. It has a molecular formula of C₂₀H₂₃NO and a molecular weight of 293.4 g/mol .

Méthodes De Préparation

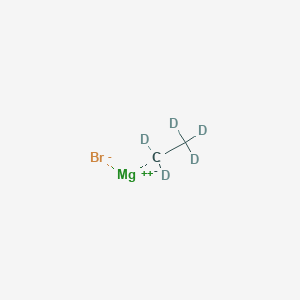

N-Desmethylhydroxyterbinafine can be synthesized through microbial transformation of terbinafine using microorganisms such as Pseudomonas aeruginosa, Cunninghamella elegans, and Aspergillus niger. Additionally, it can be chemically synthesized by reducing the ketone group in terbinafine to form the hydroxylmethylamine group. The compound can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Analyse Des Réactions Chimiques

N-Desmethylhydroxyterbinafine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

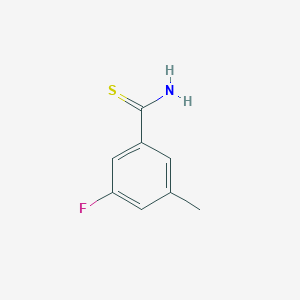

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

N-Desmethylhydroxyterbinafine has several scientific research applications, including:

Pharmaceutical Research: It is used as a reference standard for the analysis of terbinafine in biological samples.

Enzyme Inhibition Studies: The compound has been used as an inhibitor of enzymes such as squalene epoxidase and lanosterol 14α-demethylase, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.

Toxicology Studies: Research on the metabolism and toxicity of terbinafine and its metabolites, including this compound, helps in understanding the safety profile of the drug.

Mécanisme D'action

The mechanism of action of N-Desmethylhydroxyterbinafine is believed to be similar to that of terbinafine. It inhibits the enzyme squalene monooxygenase (also known as squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene. This inhibition leads to decreased ergosterol synthesis, which is essential for fungal cell membrane integrity. The accumulation of squalene within the fungal cell results in increased membrane permeability and ultimately cell death .

Comparaison Avec Des Composés Similaires

N-Desmethylhydroxyterbinafine is structurally similar to other metabolites of terbinafine, such as:

N-Desmethylterbinafine: Another metabolite of terbinafine that lacks the hydroxyl group present in this compound.

Hydroxyterbinafine: A metabolite that contains a hydroxyl group but retains the methyl group at the nitrogen atom.

Carboxyterbinafine: A metabolite that contains a carboxyl group instead of the hydroxyl group.

The uniqueness of this compound lies in its specific structural modifications, which may influence its biological activity and interactions with enzymes .

Propriétés

Formule moléculaire |

C20H23NO |

|---|---|

Poids moléculaire |

293.4 g/mol |

Nom IUPAC |

(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-yn-1-ol |

InChI |

InChI=1S/C20H23NO/c1-20(2,16-22)13-6-3-7-14-21-15-18-11-8-10-17-9-4-5-12-19(17)18/h3-5,7-12,21-22H,14-16H2,1-2H3/b7-3+ |

Clé InChI |

CKGLMMKXUSSSAA-XVNBXDOJSA-N |

SMILES isomérique |

CC(C)(CO)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 |

SMILES canonique |

CC(C)(CO)C#CC=CCNCC1=CC=CC2=CC=CC=C21 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)

![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)